BuChE-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BuChE-IN-6 involves a combination of flurbiprofen and isoniazide . The synthetic route typically includes the following steps:
Combination of Flurbiprofen and Isoniazide: This step involves the reaction of flurbiprofen with isoniazide under specific conditions to form the desired compound.
Optimization and Purification: The product is then optimized and purified using various techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
BuChE-IN-6 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity.
Substitution Reactions: Common reagents used in these reactions include alkyl halides and various solvents such as acetone or acetonitrile.
Major Products: The primary products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against BuChE.
Scientific Research Applications
BuChE-IN-6 has a wide range of scientific research applications, including:
Mechanism of Action
BuChE-IN-6 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine . This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases . The compound also inhibits the self-aggregation of amyloid-beta 42, which is a key factor in the development of Alzheimer’s disease .
Comparison with Similar Compounds
BuChE-IN-6 is unique in its high specificity and potency as a BuChE inhibitor . Similar compounds include:
Flurbiprofen: A non-steroidal anti-inflammatory drug that also inhibits BuChE but with lower potency.
Isoniazide: An antibiotic that has been combined with flurbiprofen to enhance its inhibitory activity against BuChE.
This compound stands out due to its dual action of inhibiting BuChE and preventing amyloid-beta aggregation, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[[1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]triazol-4-yl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H26N4O2/c1-13(2)16-9-8-14(3)10-19(16)25-12-15(22-23-25)11-24-18-7-5-4-6-17(18)20(26)21(24)27/h4-7,12-14,16,19H,8-11H2,1-3H3/t14-,16+,19+/m1/s1 |
InChI Key |
KESHTJCSTIPJBH-ALKREAHSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)N2C=C(N=N2)CN3C4=CC=CC=C4C(=O)C3=O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)N2C=C(N=N2)CN3C4=CC=CC=C4C(=O)C3=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.